molecular formula C7H3BrClNS B1279464 2-Bromo-6-chlorobenzo[d]thiazole CAS No. 3507-17-3

2-Bromo-6-chlorobenzo[d]thiazole

Cat. No.: B1279464
CAS No.: 3507-17-3
M. Wt: 248.53 g/mol
InChI Key: SWCKCAROSKGHBI-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzo[d]thiazole is an organic compound with the molecular formula C7H3BrClNS It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method involves the reaction of 2-aminobenzenethiol with bromine and chlorine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chlorobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

2-Bromo-6-chlorobenzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.

    Materials Science: The compound is used in the synthesis of organic semiconductors and other materials with electronic properties.

    Chemical Biology: The compound is used as a probe in chemical biology studies to investigate the function of specific proteins and enzymes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chlorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic function. In materials science, the compound’s electronic properties are determined by its molecular structure, which influences its ability to conduct electricity or emit light .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-chlorobenzothiazole: This compound is structurally similar to 2-Bromo-6-chlorobenzo[d]thiazole but differs in the position of the bromine and chlorine atoms.

    2-Chloro-6-bromobenzothiazole: Another isomer with the same molecular formula but different atom positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .

Properties

IUPAC Name

2-bromo-6-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCKCAROSKGHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467635
Record name 2-bromo-6-chlorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-17-3
Record name 2-bromo-6-chlorobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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